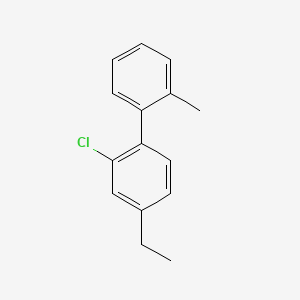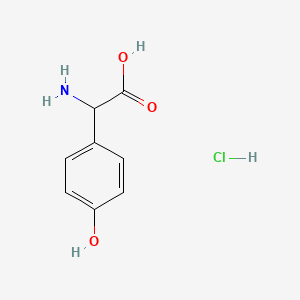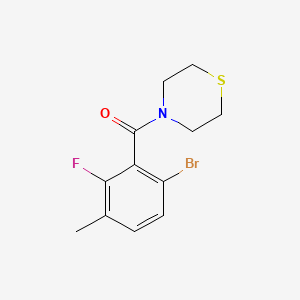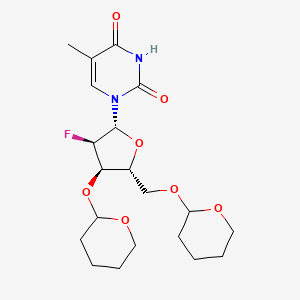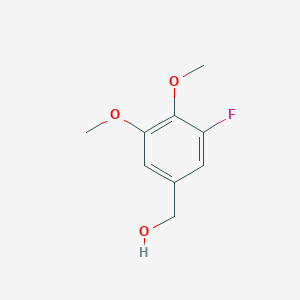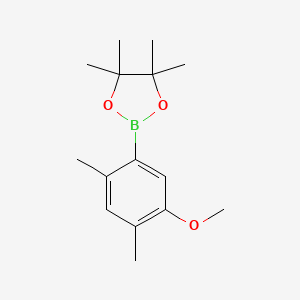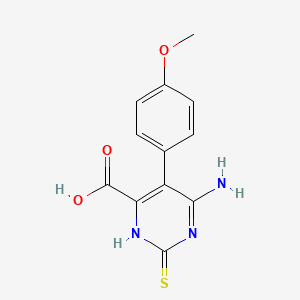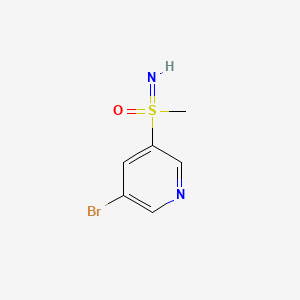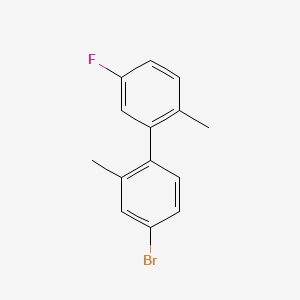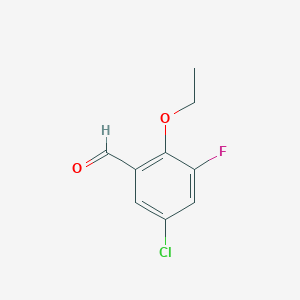
5-Chloro-2-ethoxy-3-fluorobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-ethoxy-3-fluorobenzaldehyde: is an aromatic aldehyde with the molecular formula C9H8ClFO2 . This compound is characterized by the presence of chloro, ethoxy, and fluoro substituents on the benzaldehyde ring. It is used as an intermediate in organic synthesis and has applications in various fields including pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-ethoxy-3-fluorobenzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzaldehyde derivative.
Halogenation: Introduction of the chloro and fluoro groups can be achieved through halogenation reactions using reagents such as chlorine and fluorine sources.
Ethoxylation: The ethoxy group is introduced via an ethoxylation reaction, often using ethyl alcohol in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical processes that ensure high yield and purity. These methods typically employ continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions. For example, the chloro group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Chloro-2-ethoxy-3-fluorobenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of halogenated benzaldehydes on biological systems. It may also be used in the development of bioactive molecules.
Medicine: The compound’s derivatives may have potential therapeutic applications. Research is ongoing to explore its use in the development of new drugs.
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials. It is also employed in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-Chloro-2-ethoxy-3-fluorobenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chloro and fluoro substituents may enhance the compound’s reactivity and specificity towards certain biological targets.
Comparison with Similar Compounds
- 5-Chloro-2-fluorobenzaldehyde
- 5-Chloro-3-ethoxy-2-fluorobenzaldehyde
- 2-Ethoxy-3-fluorobenzaldehyde
Comparison: 5-Chloro-2-ethoxy-3-fluorobenzaldehyde is unique due to the specific arrangement of its substituents. The presence of both chloro and fluoro groups, along with the ethoxy group, imparts distinct chemical properties that can influence its reactivity and applications. Compared to its analogs, this compound may exhibit different reactivity patterns and biological activities, making it valuable for specific synthetic and research purposes.
Properties
Molecular Formula |
C9H8ClFO2 |
|---|---|
Molecular Weight |
202.61 g/mol |
IUPAC Name |
5-chloro-2-ethoxy-3-fluorobenzaldehyde |
InChI |
InChI=1S/C9H8ClFO2/c1-2-13-9-6(5-12)3-7(10)4-8(9)11/h3-5H,2H2,1H3 |
InChI Key |
VWAQAQRIOYIWOT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1F)Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


